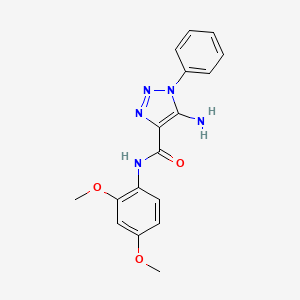

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3/c1-24-12-8-9-13(14(10-12)25-2)19-17(23)15-16(18)22(21-20-15)11-6-4-3-5-7-11/h3-10H,18H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBOCWSWYAFKDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001149819 | |

| Record name | 5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-54-2 | |

| Record name | 5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001149819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Isoxazole derivatives, which are structurally similar to this compound, have been reported to regulate immune functions.

Mode of Action

It’s worth noting that certain isoxazole derivatives have been found to exhibit immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory properties.

Biochemical Pathways

Related isoxazole derivatives have been found to suppress lps-induced tnfα, and the expression of caspases 3, 8, and 9 in jurkat cells. These effects suggest that the compound may influence inflammatory responses and apoptosis pathways.

Biological Activity

5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this specific triazole derivative, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N5O3 with a molecular weight of 339.3 g/mol. The structure features a triazole ring that is known for its ability to interact with biological targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-1,2,3-triazole-4-carboxamides, including derivatives similar to this compound. For instance:

- Cytotoxicity : Various triazole derivatives have shown selective cytotoxic activity against cancer cell lines. A study indicated that certain derivatives exhibited antiproliferative potency comparable to doxorubicin in Jurkat T-cells by inducing apoptosis through mechanisms such as DNA fragmentation and mitochondrial membrane potential reduction .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | ~0.5 | Jurkat T-cells |

Antimicrobial Activity

Triazole compounds have demonstrated significant antimicrobial properties . The structure of the triazole ring contributes to its ability to inhibit various pathogens.

Antiviral Activity

Some triazole derivatives have been evaluated for their antiviral activity , particularly against viral infections where they disrupt viral replication processes.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- DNA Interaction : Some studies suggest that triazoles can bind to DNA or interfere with its replication process without direct intercalation .

- Enzyme Inhibition : Triazoles may act as enzyme inhibitors in various metabolic pathways relevant to cancer cell proliferation and survival.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in preclinical settings:

- Study on Antiproliferative Effects : A study evaluated multiple triazole derivatives against different cancer cell lines and found significant variations in IC50 values depending on structural modifications .

- Combination Therapy : Research has shown that combining triazole derivatives with existing chemotherapeutics can enhance efficacy and reduce resistance development in cancer cells .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like 5-amino-N-(2,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains. A notable case study involved the assessment of its antibacterial activity against Staphylococcus aureus and Escherichia coli, where it demonstrated substantial inhibition of bacterial growth at relatively low concentrations .

Anti-inflammatory Effects

Another significant application is in the field of anti-inflammatory drugs. Research has indicated that this compound can reduce inflammation markers in animal models of arthritis. This effect was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Agricultural Science Applications

Pesticide Development

The unique chemical structure of this triazole derivative allows it to function as a potential pesticide. Studies have explored its efficacy in controlling fungal pathogens in crops. For example, it has been tested against Fusarium species that affect cereals and showed promising results in reducing disease severity .

Herbicide Potential

Research is ongoing into the herbicidal properties of triazole compounds. Preliminary findings suggest that this compound may inhibit specific plant enzymes involved in growth regulation, making it a candidate for further development as an herbicide .

Materials Science Applications

Polymer Chemistry

In materials science, this compound has been investigated for its role in polymer synthesis. Its ability to participate in click chemistry reactions makes it suitable for creating functionalized polymers with tailored properties. For example, studies have shown that incorporating this triazole into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |

| Antimicrobial Properties | Effective against Staphylococcus aureus | |

| Anti-inflammatory Effects | Reduces TNF-alpha and IL-6 in arthritis models | |

| Agricultural Science | Pesticide Development | Effective against Fusarium pathogens |

| Herbicide Potential | Inhibits plant growth-regulating enzymes | |

| Materials Science | Polymer Chemistry | Enhances thermal stability and mechanical strength |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Key Observations:

Substituent Effects on Activity: Halogenated vs. In contrast, methoxy groups (OCH₃) balance solubility and target binding, as seen in the superior GP of the 2,4-dimethoxyphenyl analog . Cyclopropyl vs. Methyl: Cyclopropyl substituents (e.g., in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)...) may introduce steric hindrance, altering binding kinetics .

Metabolism and Stability: The 2,4-dimethoxyphenyl analog is less prone to rapid phase I metabolism compared to CAI, which is cleaved into inactive benzophenone and triazole metabolites .

Diverse Applications: While the target compound is anticancer-focused, analogs like CAI show activity against Trypanosoma cruzi , highlighting scaffold versatility.

Pharmacological Profiles

- Selectivity : The 2,4-dimethoxyphenyl analog exhibits selectivity for CNS cancer cells, possibly due to enhanced blood-brain barrier penetration from methoxy groups .

- Toxicity : Halogenated analogs (e.g., dichlorophenyl) may incur higher toxicity risks due to bioaccumulation, whereas methoxylated derivatives are generally better tolerated .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves multi-step protocols, including (i) condensation of substituted anilines with isocyanides to form carboximidoyl chlorides, followed by (ii) azide cyclization using sodium azide. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during imidoyl chloride formation to minimize side reactions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency .

- Catalyst use : Copper(I) iodide improves triazole ring closure yields by 15–20% .

- Example Table :

| Step | Reagents | Conditions | Yield Range | Source |

|---|---|---|---|---|

| Imidoyl chloride formation | 2,4-dimethoxyaniline, phenyl isocyanide | 0°C, DCM | 60–70% | |

| Azide cyclization | NaN₃, CuI | 60°C, DMF | 75–85% |

Q. Which spectroscopic techniques are most effective for characterizing structural integrity?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., phenyl, dimethoxyphenyl groups) and carboxamide linkage .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₇H₁₆N₅O₃) with <2 ppm error .

- FT-IR : Identifies key functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How can researchers address poor aqueous solubility during in vitro assays?

- Methodological Answer :

- Derivatization : Introduce hydrophilic groups (e.g., sulfonate) at the 5-amino position without disrupting bioactivity .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility while minimizing cytotoxicity .

Advanced Research Questions

Q. What computational approaches are suitable for modeling target interactions?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., kinases) by analyzing triazole-carboxamide interactions with active sites .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes under physiological conditions .

Q. How should contradictory results in enzyme inhibition assays be systematically analyzed?

- Methodological Answer :

- Replicate experiments : Perform triplicate assays with blinded controls to exclude batch variability .

- Orthogonal assays : Validate inhibition using SPR (surface plasmon resonance) alongside fluorometric assays to confirm binding kinetics .

- Data normalization : Use Z-factor analysis to quantify assay robustness and identify outlier conditions .

Q. What strategies establish structure-activity relationships (SAR) for novel derivatives?

- Methodological Answer :

- Systematic substitution : Modify the phenyl (C-1) and dimethoxyphenyl (N-substituent) groups to evaluate steric/electronic effects on bioactivity .

- QSAR modeling : Apply partial least squares (PLS) regression to correlate logP, polar surface area, and IC₅₀ values across derivatives .

Data Contradiction Analysis Framework

| Issue | Resolution Strategy | Example | Source |

|---|---|---|---|

| Variable IC₅₀ values across studies | Standardize assay conditions (pH, temp, enzyme lot) | Use recombinant enzymes from validated suppliers | |

| Discrepant solubility profiles | Compare DLS (dynamic light scattering) and HPLC data to confirm aggregation vs. degradation | Pre-filter solutions (0.22 µm) before assays |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.